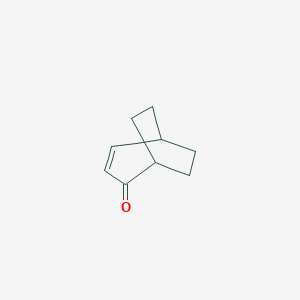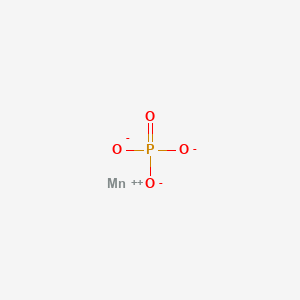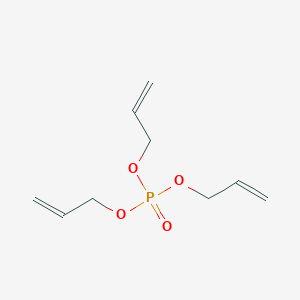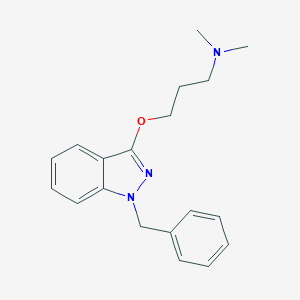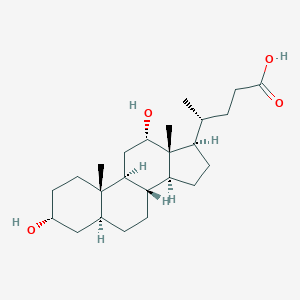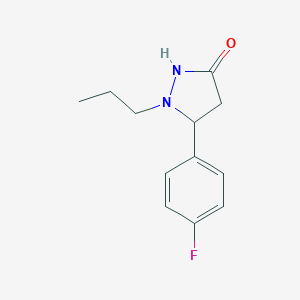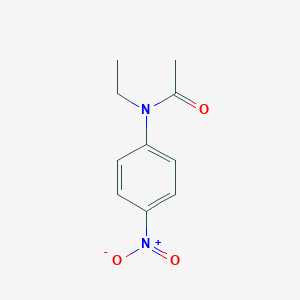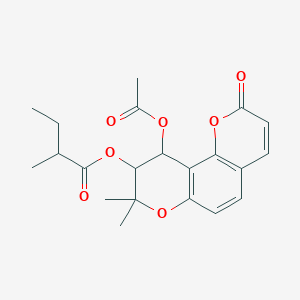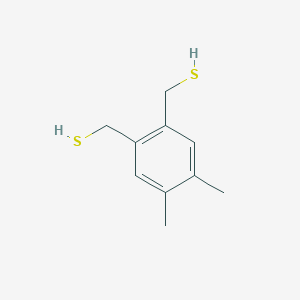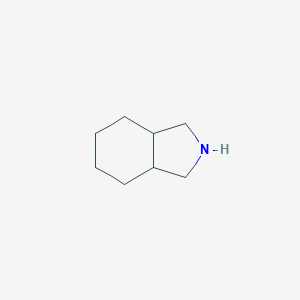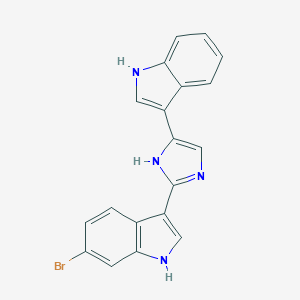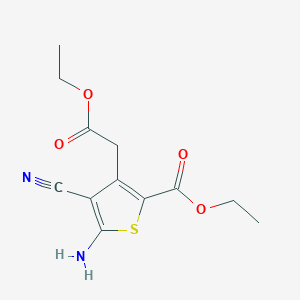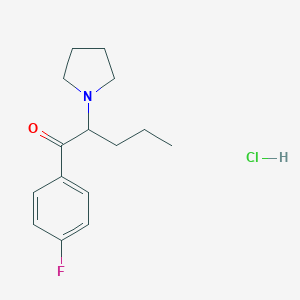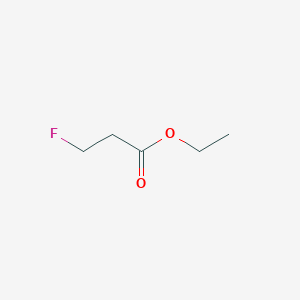![molecular formula C48H36N6O6 B159167 2-Naphthalenecarboxamide, 4,4'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-hydroxy-N-phenyl- CAS No. 10127-03-4](/img/structure/B159167.png)
2-Naphthalenecarboxamide, 4,4'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-hydroxy-N-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenecarboxamide, 4,4'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-hydroxy-N-phenyl-] is a synthetic compound that has gained significant attention in the scientific community due to its potential application in various fields. This compound is also known as Sudan IV and is widely used as a dye in histology and microscopy. However, recent research has shown that this compound has several other potential applications, including in the field of medicine, agriculture, and environmental sciences.
Mécanisme D'action
The mechanism of action of 2-Naphthalenecarboxamide, 4,4'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-hydroxy-N-phenyl-] in inhibiting cancer cell growth is not fully understood. However, it is believed that the compound works by inducing apoptosis (programmed cell death) in cancer cells and inhibiting the activity of certain enzymes that are essential for cancer cell growth.
Effets Biochimiques Et Physiologiques
2-Naphthalenecarboxamide, 4,4'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-hydroxy-N-phenyl-] has several biochemical and physiological effects. In addition to its anticancer properties, this compound has been shown to have anti-inflammatory, antioxidant, and antimicrobial properties. It has also been shown to reduce cholesterol levels and improve liver function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Naphthalenecarboxamide, 4,4'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-hydroxy-N-phenyl-] in lab experiments is its low cost and easy availability. However, one of the limitations of using this compound is its potential toxicity, especially at high concentrations. Therefore, it is important to use this compound with caution and follow appropriate safety measures.
Orientations Futures
There are several future directions for research on 2-Naphthalenecarboxamide, 4,4'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-hydroxy-N-phenyl-]. One of the most promising areas of research is its potential application in developing new anticancer drugs. Further research is also needed to understand the mechanism of action of this compound and its potential toxicity. Additionally, research is needed to explore the potential applications of this compound in other fields such as agriculture and environmental sciences.
Conclusion:
In conclusion, 2-Naphthalenecarboxamide, 4,4'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-hydroxy-N-phenyl-] is a synthetic compound that has several potential applications in scientific research. Its anticancer, anti-inflammatory, antioxidant, and antimicrobial properties make it a promising compound for developing new drugs and therapies. However, further research is needed to fully understand its mechanism of action and potential toxicity.
Méthodes De Synthèse
The synthesis of 2-Naphthalenecarboxamide, 4,4'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-hydroxy-N-phenyl-] involves the reaction of 2-naphthol with diazotized 4,4'-diaminodiphenylmethane in the presence of hydrochloric acid. The resulting compound is then purified using various techniques such as recrystallization, column chromatography, and thin-layer chromatography.
Applications De Recherche Scientifique
2-Naphthalenecarboxamide, 4,4'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-hydroxy-N-phenyl-] has several potential applications in scientific research. One of the most promising applications is in the field of cancer research. Recent studies have shown that this compound has potent anticancer properties and can inhibit the growth of various cancer cells, including breast, prostate, and colon cancer cells.
Propriétés
Numéro CAS |
10127-03-4 |
|---|---|
Nom du produit |
2-Naphthalenecarboxamide, 4,4'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-hydroxy-N-phenyl- |
Formule moléculaire |
C48H36N6O6 |
Poids moléculaire |
792.8 g/mol |
Nom IUPAC |
3-hydroxy-4-[[4-[4-[[2-hydroxy-3-(phenylcarbamoyl)naphthalen-1-yl]diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-N-phenylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C48H36N6O6/c1-59-41-27-29(21-23-39(41)51-53-43-35-19-11-9-13-31(35)25-37(45(43)55)47(57)49-33-15-5-3-6-16-33)30-22-24-40(42(28-30)60-2)52-54-44-36-20-12-10-14-32(36)26-38(46(44)56)48(58)50-34-17-7-4-8-18-34/h3-28,55-56H,1-2H3,(H,49,57)(H,50,58) |
Clé InChI |
FUWKVWMULKARSR-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C(=CC4=CC=CC=C43)C(=O)NC5=CC=CC=C5)O)OC)N=NC6=C(C(=CC7=CC=CC=C76)C(=O)NC8=CC=CC=C8)O |
SMILES canonique |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C(=CC4=CC=CC=C43)C(=O)NC5=CC=CC=C5)O)OC)N=NC6=C(C(=CC7=CC=CC=C76)C(=O)NC8=CC=CC=C8)O |
Autres numéros CAS |
10127-03-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



